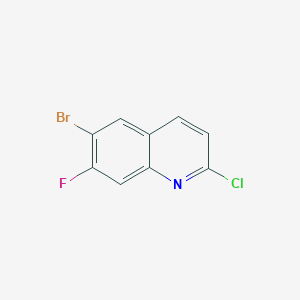

6-Bromo-2-chloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-9(11)13-8(5)4-7(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAINONUWSVHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354954-57-6 | |

| Record name | 6-bromo-2-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical Properties of Halogenated Quinoline Derivatives: A Technical Guide for Lead Optimization

Executive Summary

This technical guide analyzes the physicochemical landscape of halogenated quinoline derivatives, a scaffold central to antimalarial (e.g., chloroquine), antiviral, and OLED materials research. For the application scientist, the strategic incorporation of halogen atoms (F, Cl, Br, I) is not merely a structural modification but a precise tool to modulate pKa , lipophilicity (LogP) , and solid-state packing via halogen bonding. This document synthesizes structure-property relationships (SPR) with validated experimental protocols, providing a roadmap for rational drug design and material engineering.

Electronic and Structural Impact of Halogenation[1][2][3]

The quinoline ring consists of a benzene ring fused to a pyridine ring.[1] The introduction of halogens alters the electron density distribution, directly impacting basicity and reactivity.

Inductive vs. Mesomeric Effects

Halogens exert two opposing effects on the quinoline scaffold:

-

Inductive Withdrawal (-I): All halogens are electronegative, withdrawing electron density from the ring.[2] This generally lowers the pKa of the quinoline nitrogen (making it less basic).

-

Resonance Donation (+R): Lone pairs on the halogen can donate into the

-system. This is most pronounced for Fluorine and diminishes down the group (F > Cl > Br > I) due to poor orbital overlap (2p vs 3p/4p/5p).

Position-Dependent pKa Modulation

The basicity of the quinoline nitrogen (N1) is highly sensitive to the position of the halogen.

-

Positions 2 and 4 (Ortho/Para to N): Halogens here exert strong inductive effects, significantly lowering pKa.[2] For example, while Quinoline has a pKa of ~4.9, 2-chloroquinoline drops to ~0.49 due to the proximity of the electron-withdrawing chlorine to the nitrogen lone pair.

-

Position 8 (Peri-position): Substituents here introduce steric strain and can disrupt solvation shells around the protonated nitrogen, further influencing basicity and solubility.

The "Heavy Atom Effect" (HAE) in Photophysics

For researchers in OLEDs or fluorescent probes, halogenation controls excited-state dynamics.[2]

-

Fluorescence Quenching: Heavier halogens (Br, I) induce strong spin-orbit coupling.[2] This facilitates Intersystem Crossing (ISC) from the excited singlet state (

) to the triplet state ( -

Application: This property is exploited in designing room-temperature phosphorescent (RTP) materials where triplet harvesting is required.[2]

Solid-State Engineering: The Role of Halogen Bonding

Beyond simple van der Waals forces, halogenated quinolines exhibit Halogen Bonding (XB) .[2] This is a highly directional non-covalent interaction (

-

Strength Order: I > Br > Cl > F (Fluorine rarely forms halogen bonds due to lack of a polarizable sigma-hole).[2]

-

Crystal Packing: In the absence of strong H-bond donors, XB controls the supramolecular assembly, often leading to head-to-tail stacking that enhances charge transport in organic semiconductors.

Visualization: Structure-Property Logic Flow

The following diagram illustrates the decision matrix for selecting specific halogens based on desired physical outcomes.

Figure 1: Decision logic for halogen substitution.[2] Fluorine is prioritized for metabolic stability, while Bromine/Iodine are selected for crystal engineering and photophysical applications.[2]

Comparative Physical Data

The table below aggregates physical property data. Note the drastic reduction in pKa for the 2-chloro derivative compared to the parent quinoline, illustrating the inductive effect described in Section 1.2.

| Compound | Substituent | MP (°C) | pKa (aq) | LogP (Exp) | Key Feature |

| Quinoline | H | -15 | 4.90 | 2.03 | Liquid, hygroscopic |

| 2-Chloroquinoline | 2-Cl | 34-37 | 0.49 | 2.95 | Weak base, solid at RT |

| 4-Chloroquinoline | 4-Cl | 30-32 | 3.70 | 2.80 | Reactive intermediate |

| 8-Hydroxyquinoline | 8-OH (Ref) | 76 | 9.9 (OH) | 1.85 | Chelating agent |

| Mefloquine | (F/CF3) | 170 | 8.6 | 3.82 | High lipophilicity (CNS penetration) |

Data compiled from standard physicochemical databases and experimental literature [1, 2].

Experimental Protocols

Reliable measurement of physicochemical properties for halogenated heterocycles is challenging due to their low aqueous solubility.[2] Standard aqueous titrations often precipitate the compound before the endpoint is reached.

Protocol: pKa Determination via Yasuda-Shedlovsky Extrapolation

Objective: Determine the thermodynamic aqueous pKa of sparingly soluble quinoline derivatives. Principle: Potentiometric titration is performed in varying ratios of Methanol/Water (MeOH/H2O).[2] The apparent pKa values are extrapolated to 0% organic solvent using the Yasuda-Shedlovsky equation.

Reagents:

-

0.1 M HCl and 0.1 M NaOH (standardized).[2]

-

Methanol (HPLC Grade).[2]

-

0.15 M KCl (Ionic Strength Adjuster).[2]

Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water.[2]

-

Dissolution: Dissolve the quinoline derivative (

M) in the 50% mixture. Ensure complete dissolution. -

Titration: Titrate with standardized acid/base under

atmosphere at -

Repetition: Repeat for 40% and 30% mixtures.

-

Calculation:

Protocol: Lipophilicity (LogP) via Shake-Flask Method

Objective: Measure the partition coefficient between n-octanol and water.[2]

Workflow:

-

Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Equilibration: Dissolve the test compound in the octanol phase.

-

Partitioning: Add the aqueous phase. Shake mechanically for 4 hours at constant temperature (

). -

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectroscopy (detecting

of the quinoline ring, typically 220-240 nm or 300-320 nm).[2] -

Calculation:

.

Visualization: Yasuda-Shedlovsky Workflow

The following diagram details the rigorous path to determining pKa for insoluble derivatives.

Figure 2: Workflow for pKa determination of hydrophobic heterocycles using the Yasuda-Shedlovsky extrapolation method.

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

-

Karmakar, S., et al. (2022).[4][2][5] Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. ACS Omega.[2] Retrieved from [Link]

-

Valko, K., & Zhang, T. (2021).[2] Biomimetic properties and estimated in vivo distribution of chloroquine and hydroxy-chloroquine enantiomers. ADMET & DMPK.[2][3][6] Retrieved from [Link]

-

Resnati, G., et al. (2014).[2] Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (1999).[2] Toxicological Review of Quinoline. Retrieved from [Link]

Sources

- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. DSpace [diposit.ub.edu]

- 4. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pub.iapchem.org [pub.iapchem.org]

Solubility Profile of 6-Bromo-2-chloro-7-fluoroquinoline: A Strategic Profiling Guide

Executive Summary

6-Bromo-2-chloro-7-fluoroquinoline is a highly functionalized heterocyclic building block, critical in the synthesis of antimalarials, kinase inhibitors, and advanced optoelectronic materials. Its tri-halogenated motif presents specific solubility challenges distinct from the parent quinoline scaffold.

This technical guide provides a predictive solubility framework and a validated experimental protocol for this compound. Unlike simple quinolines, the electron-withdrawing nature of the 2-Cl, 6-Br, and 7-F substituents significantly alters the dipole moment, pKa, and crystal lattice energy, necessitating a tailored approach to solvent selection during process development.

Structural Analysis & Physicochemical Predictions

To understand the solubility behavior of this molecule, we must first deconstruct its electronic and steric environment. This analysis drives the solvent choices in the subsequent sections.

The Halogen Effect on the Quinoline Core

The parent quinoline is a hygroscopic liquid (mp -15°C). However, the introduction of three halogens transforms the physical state and solubility profile:

-

Lipophilicity (LogP): The parent quinoline has a LogP of ~2.0. The addition of Bromine (+0.86), Chlorine (+0.71), and Fluorine (+0.14) shifts the predicted LogP to the 3.5 – 4.2 range . This confirms the compound is highly lipophilic and practically insoluble in water.

-

Crystal Lattice Energy (Melting Point): The heavy halogens (Br, Cl) enhance intermolecular dispersion forces and

-stacking, likely raising the melting point to the 120°C–160°C range . According to the General Solubility Equation (GSE), a higher melting point exponentially decreases solubility in all solvents. -

Basicity (pKa Suppression): The nitrogen in quinoline is typically basic (pKa ~4.9). However, the strong inductive electron-withdrawing effects (-I) of the 2-Chloro and 7-Fluoro substituents significantly reduce electron density at the nitrogen.

-

Insight: Do not expect significant solubility gains in weak aqueous acids (e.g., 5% acetic acid). Strong mineral acids (pH < 1) would be required to protonate the ring, potentially risking hydrolysis of the 2-Cl bond.

-

Predicted Solubility Profile (Solvent Heatmap)

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the following solubility profile is projected. This table serves as the starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | "Like dissolves like." High dispersion forces match the halogenated core. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-30 mg/mL) | Good general solubility, but may require heating to dissolve high concentrations. |

| Ethers | THF, 1,4-Dioxane | Moderate (10-25 mg/mL) | Useful for reaction solvents; THF coordinates well with the electron-deficient ring. |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate (1-10 mg/mL) | H-bonding network of alcohols is energetically unfavorable to break for this lipophilic solute. |

| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | Lack of polarizability in alkanes cannot overcome the crystal lattice energy. |

| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.01 mg/mL) | High LogP and lack of H-bond donors make this compound hydrophobic. |

Experimental Framework: Thermodynamic Solubility Determination

Warning: Kinetic solubility (DMSO spike) is sufficient for HTS, but for process chemistry and formulation, you must determine Thermodynamic Solubility. The following protocol is a self-validating Shake-Flask method.

Workflow Logic

The following diagram outlines the critical decision paths and workflow for accurate solubility determination.

Caption: Figure 1. Thermodynamic Shake-Flask Workflow. Crucially, the "Check Solid" loop ensures saturation is truly achieved, preventing false-low readings.

Detailed Protocol

Materials:

-

Compound: 6-Bromo-2-chloro-7-fluoroquinoline (>98% purity).

-

Solvents: HPLC Grade.

-

Equipment: Orbital shaker, Centrifuge (10,000 rpm), HPLC-UV/Vis.

Step-by-Step Procedure:

-

Preparation: Weigh approximately 5 mg of compound into 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Visual Check:

-

If the solid dissolves immediately, the solubility is >20 mg/mL. Action: Add more solid until a suspension persists.

-

-

Equilibration: Place tubes on an orbital shaker (protected from light) at 25°C ± 1°C for 24 hours.

-

Why 24h? Halogenated quinolines can form supersaturated solutions. 24h allows the system to reach thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

-

Quantification:

-

Dilute an aliquot of the supernatant (e.g., 10 µL) into 990 µL of Methanol/Water (50:50).

-

Inject into HPLC (C18 Column, Gradient MeOH/Water + 0.1% Formic Acid).

-

Calculate concentration using a 5-point calibration curve of the standard.

-

Advanced Characterization: Hansen Solubility Parameters (HSP)

For formulation scientists needing to replace toxic solvents (like DCM) with greener alternatives, understanding the HSP space is vital.

The solubility of this quinoline is governed by three parameters:

- (Dispersion): High, due to the aromatic ring and heavy halogens (Br, Cl).

- (Polarity): Moderate, driven by the C-F and C-Cl dipoles.

- (Hydrogen Bonding): Low. The molecule is an H-bond acceptor (via N and F) but lacks H-bond donors.

Strategic Implication: To replace DCM (

Caption: Figure 2. Hansen Solubility Space.[2][3] Green nodes indicate thermodynamically compatible solvents (RED < 1). Red/Yellow indicate incompatibility.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today.

-

National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Solubility Assays." NCBI Bookshelf.

- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

Sources

The Regioselective Reactivity of 2-Chloro and 6-Bromo Positions in Fluoroquinolines: A Technical Guide for Synthetic Strategy

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. Fluoroquinolines, in particular, represent a significant class of compounds with broad-spectrum applications.[1] This technical guide provides an in-depth analysis of the differential reactivity of 2-chloro and 6-bromo substituents on a fluoroquinoline core. We will explore the underlying electronic and steric factors that govern selectivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the rational design of synthetic routes for the selective functionalization of dihalo-fluoroquinolines.

Introduction: The Electronic Landscape of Fluoroquinolines

The reactivity of any position on the quinoline ring is dictated by the intricate interplay of inductive and resonance effects of the constituent atoms and substituents. The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing effect, particularly at the C2 and C4 positions.[2][3] This renders these positions electrophilic and susceptible to nucleophilic attack. Conversely, the carbocyclic (benzene) ring is comparatively more electron-rich.

The introduction of a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity, further perturbs the electronic distribution of the quinoline core.[4] As the most electronegative element, fluorine exerts a powerful -I (negative inductive) effect, withdrawing electron density from the ring and influencing the reactivity of adjacent and remote positions.[4] The precise location of the fluorine substituent will modulate the electrophilicity of the C2 and C6 positions, a critical consideration in planning selective synthetic transformations.

Nucleophilic Aromatic Substitution (SNAAr): A Tale of Two Positions

Nucleophilic aromatic substitution is a powerful tool for the formation of C-N, C-O, and C-S bonds on aromatic and heteroaromatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate.[3] The stability of this intermediate is a key determinant of the reaction rate.

The Activated 2-Chloro Position

The 2-chloro position on the quinoline ring is highly activated towards SNAAr. This heightened reactivity stems from the proximity of the electron-withdrawing nitrogen atom, which can effectively stabilize the negative charge developed in the Meisenheimer intermediate through resonance.[2][3]

Mechanistic Rationale:

Upon nucleophilic attack at C2, the resulting anionic intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the rate of substitution.

The Less Activated 6-Bromo Position

In contrast, the 6-bromo position, located on the carbocyclic ring, is significantly less activated towards SNAAr. It is electronically more akin to a standard brominated aromatic ring and lacks the direct resonance stabilization from the heterocyclic nitrogen.[5][6] For a successful SNAAr reaction at this position, the presence of a strong electron-withdrawing group on the carbocyclic ring is often necessary to sufficiently activate the system.[5]

Predicted Reactivity Profile in SNAAr

For a hypothetical fluoroquinoline bearing both a 2-chloro and a 6-bromo substituent, nucleophilic aromatic substitution is predicted to occur with high regioselectivity at the 2-chloro position . This is a direct consequence of the superior stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.

Experimental Workflow: SNAAr at the 2-Chloro Position

Detailed Protocol: Nucleophilic Amination at the 2-Chloro Position

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

-

Reagents and Materials:

-

2-chloro-6-bromo-fluoroquinoline (1.0 equiv)

-

Amine nucleophile (1.2-1.5 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMSO, NMP, or DMF)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)

-

Inert gas supply (Nitrogen or Argon)

-

Standard work-up and purification equipment

-

-

Procedure:

-

To the reaction vessel, add the 2-chloro-6-bromo-fluoroquinoline, the amine nucleophile, and the base.

-

Add the anhydrous solvent.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-bromo-fluoroquinoline.

-

Palladium-Catalyzed Cross-Coupling: Shifting the Selectivity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[7][8] The mechanism of these reactions, which typically involves oxidative addition, transmetalation, and reductive elimination, is fundamentally different from that of SNAAr, leading to a different reactivity profile for the 2-chloro and 6-bromo positions.

The Oxidative Addition Step: A Key Determinant of Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6] The ease of this step is directly related to the carbon-halogen bond dissociation energy. The general trend for the reactivity of halogens in oxidative addition is I > Br > Cl > F.[9] This is because the C-Br bond is weaker and more easily cleaved by the palladium catalyst than the C-Cl bond.

Predicted Reactivity Profile in Cross-Coupling Reactions

For a fluoroquinoline substrate bearing both a 2-chloro and a 6-bromo substituent, palladium-catalyzed cross-coupling reactions are predicted to occur selectively at the 6-bromo position . This selectivity is driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating a more rapid oxidative addition at the 6-position.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

| Position | Halogen | C-X Bond Energy | Predicted Reactivity |

| C2 | Chlorine | Higher | Lower |

| C6 | Bromine | Lower | Higher |

Catalytic Cycle: Suzuki-Miyaura Coupling

Experimental Protocols for Selective Cross-Coupling

The following protocols are provided as general guidelines for performing selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions on a 2-chloro-6-bromo-fluoroquinoline substrate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoquinolines.[1][10]

-

Reagents and Materials:

-

2-chloro-6-bromo-fluoroquinoline (1.0 equiv)

-

Boronic acid or boronate ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent system (e.g., dioxane/water, toluene/water, or DMF)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard work-up and purification equipment

-

-

Procedure:

-

To the reaction vessel, add the 2-chloro-6-bromo-fluoroquinoline, boronic acid/ester, and base.

-

Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

-

Add the palladium catalyst and any additional ligand.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 6-aryl-2-chloro-fluoroquinoline.

-

Detailed Protocol: Selective Buchwald-Hartwig Amination at the 6-Bromo Position

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[11][12][13]

-

Reagents and Materials:

-

2-chloro-6-bromo-fluoroquinoline (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Glovebox or Schlenk line for inert atmosphere setup

-

Standard work-up and purification equipment

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

-

Add the 2-chloro-6-bromo-fluoroquinoline and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the 6-amino-2-chloro-fluoroquinoline.

-

Summary of Reactivity and Strategic Considerations

The differential reactivity of the 2-chloro and 6-bromo positions on a fluoroquinoline scaffold provides a powerful platform for the selective and sequential functionalization of this important heterocyclic core.

| Reaction Type | More Reactive Position | Rationale |

| Nucleophilic Aromatic Substitution (SNAAr) | 2-Chloro | Electronic activation by the adjacent nitrogen atom, stabilizing the Meisenheimer intermediate. |

| Palladium-Catalyzed Cross-Coupling | 6-Bromo | Lower C-Br bond dissociation energy, facilitating a faster rate of oxidative addition. |

By carefully selecting the reaction type, chemists can achieve high regioselectivity, enabling the synthesis of diverse and complex fluoroquinoline derivatives. For instance, a sequential approach could involve an initial palladium-catalyzed cross-coupling at the 6-bromo position, followed by a nucleophilic aromatic substitution at the 2-chloro position on the resulting product. This strategic approach maximizes the synthetic utility of the dihalo-fluoroquinoline building block.

Conclusion

Understanding the fundamental principles that govern the reactivity of halogenated quinolines is crucial for the efficient and selective synthesis of novel drug candidates and functional materials. The 2-chloro position, activated by the adjacent nitrogen, is the preferred site for nucleophilic aromatic substitution. In contrast, the 6-bromo position, with its weaker carbon-halogen bond, is more susceptible to palladium-catalyzed cross-coupling reactions. This predictable dichotomy in reactivity allows for the strategic and regioselective functionalization of dihalo-fluoroquinolines, providing a versatile toolkit for the modern synthetic chemist.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.

- International Journal of Research and Applied Science & Engineering Technology. (2024, April 15). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET.

- MDPI. (2013, February 6). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2039-2051.

- Chemistry Online. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics.

- American Chemical Society. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.

- National Institutes of Health. (2023, September 11).

- MDPI. (2013, February 6). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.

- American Chemical Society. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.

- ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- National Institutes of Health. (n.d.).

- ChemSpider. (2006, July 31).

- LOCKSS. (2011, January 18). PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE.

- National Institutes of Health. (2025, January 13).

- Organic-Chemistry.org. (n.d.). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones.

- Royal Society of Chemistry. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry.

- BenchChem. (2025).

- YouTube. (2025, April 3).

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- ResearchGate. (2025, August 9).

- MDPI. (2021, September 8).

- Nature. (2020, March 2). Differentiation and functionalization of remote C–H bonds in adjacent positions.

- ECHEMI. (n.d.).

- StackExchange. (2018, October 17).

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.rug.nl [research.rug.nl]

- 8. nobelprize.org [nobelprize.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wuxibiology.com [wuxibiology.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Functionalization of 7-Fluoroquinoline Scaffolds

Abstract

The 7-fluoroquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from the classical 6-fluoroquinolone antibiotics.[1] Its utility spans kinase inhibitors (e.g., c-Met, VEGFR) and antimalarials, where the C7-fluorine atom serves a dual role: as a metabolic blocker to prevent Phase I oxidation and as a steric/electronic modulator of binding affinity. This guide details three orthogonal protocols for functionalizing this scaffold: Directed Ortho-Metalation (DoM) for C8 derivatization, Minisci-type radical alkylation for C2 functionalization, and Nucleophilic Aromatic Substitution (

Introduction: The Fluorine Advantage

In drug discovery, the strategic placement of fluorine alters the physicochemical profile of the quinoline core. The C7 position is particularly sensitive; substitution here dramatically affects the pKa of the quinoline nitrogen and the lipophilicity (LogD) of the molecule.

Structural Logic & Reactivity Profile

The 7-fluoroquinoline scaffold presents a unique regioselectivity challenge.[2] The nitrogen atom (N1) activates the pyridine ring (C2, C4) toward nucleophilic attack, while the fluorine atom (C7) deactivates the benzene ring toward electrophilic substitution but activates the adjacent C8 position for deprotonation.

-

C2/C4: Susceptible to nucleophilic attack and radical alkylation (Minisci).[2]

-

C7: Fluorine acts as a metabolic block or a challenging leaving group for

.[2] -

C8: The "hidden" handle.[2] The inductive effect of the C7-F atom acidifies the C8-H bond, enabling site-selective lithiation.

Module A: C8-Functionalization via Directed Ortho-Metalation (DoM)

Objective: Regioselective introduction of electrophiles (halogens, formyl, alkyl) at the C8 position.[2] Mechanism: The C7-fluorine atom serves as a Directed Metalation Group (DMG).[2] The high electronegativity of fluorine inductively acidifies the ortho-proton (C8-H).

Critical Considerations

-

Base Selection: Standard n-BuLi often attacks the C2 position of the quinoline ring (nucleophilic addition).[2] Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is required.[2] Its steric bulk prevents C2 attack, acting solely as a base.[2]

-

Temperature: Reactions must be maintained at -78°C to prevent the "benzyne" pathway (elimination of LiF), which leads to tars and regioisomeric mixtures.[2]

Protocol 1: C8-Formylation of 7-Fluoroquinoline

Reagents: 7-Fluoroquinoline (1.0 eq), LiTMP (1.2 eq), DMF (1.5 eq), dry THF.[2]

-

Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.25 eq, 2.5M in hexanes) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.

-

Lithiation: Dissolve 7-fluoroquinoline (1.0 eq) in minimal THF. Add dropwise to the LiTMP solution at -78°C over 15 minutes. The solution typically turns deep red/brown, indicating the formation of the 8-lithio species.

-

Equilibration: Stir at -78°C for 45 minutes. Do not allow temperature to rise.

-

Electrophile Trapping: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 1 hour.

-

Quench: Allow the mixture to warm to -20°C and quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expected Outcome: 7-Fluoroquinoline-8-carbaldehyde (>75% yield).[2]

Module B: C2-Functionalization via Minisci Reaction

Objective: Late-stage introduction of alkyl/cycloalkyl groups at the C2 position.[2] Mechanism: Radical substitution.[2][3] The protonated quinoline is electron-deficient, making it an ideal trap for nucleophilic carbon radicals generated from carboxylic acids or alcohols.

Protocol 2: C2-Alkylation using Silver-Catalyzed Decarboxylation

Reagents: 7-Fluoroquinoline (1.0 eq), Carboxylic Acid (R-COOH, 2.0 eq), AgNO₃ (0.2 eq), (NH₄)₂S₂O₈ (2.0 eq), TFA (1.0 eq), DCM/Water (biphasic).[2]

-

Setup: Dissolve 7-fluoroquinoline (0.5 mmol) in DCM (2 mL) and water (2 mL).

-

Activation: Add TFA (0.5 mmol) to protonate the quinoline nitrogen. This lowers the LUMO energy, accelerating radical attack.

-

Reagent Addition: Add the alkyl carboxylic acid (1.0 mmol) and AgNO₃ (0.1 mmol).

-

Initiation: Add ammonium persulfate (1.0 mmol) in one portion.

-

Reaction: Stir vigorously at 40°C for 4-12 hours. Monitor by TLC.[2] Evolution of CO₂ gas will be observed.[2]

-

Workup: Basify with 1M NaOH to pH 9. Extract with DCM.[2]

Validation: The C7-F atom remains intact. The radical preferentially attacks C2 (and occasionally C4) due to the stability of the radical intermediate alpha to nitrogen.

Module C: Exploitation (The "Leaving Group" Strategy)

While C7-F is often retained, it can be displaced if the ring is sufficiently activated. In standard 7-fluoroquinolines, displacement is difficult.[2] However, if the scaffold is converted to a Quinoline N-oxide , the C7 position becomes susceptible to nucleophilic attack by amines.

Protocol 3: C7-Amination via N-Oxide Activation[2]

-

N-Oxidation: Treat 7-fluoroquinoline with m-CPBA (1.2 eq) in DCM at RT to generate 7-fluoroquinoline N-oxide.[2]

-

Substitution: Dissolve N-oxide in DMSO. Add amine (e.g., morpholine, 3.0 eq).[2] Heat to 100°C for 12 hours.

-

Deoxygenation: Post-substitution, the N-oxide is reduced back to the quinoline using PCl₃ or Zn/AcOH if the N-oxide is not the desired final pharmacophore.

Visualizing the Workflow

Caption: Decision tree for orthogonal functionalization of the 7-fluoroquinoline core.

Summary of Chemical Shifts & Validation

When validating these reactions, 19F-NMR is the most powerful diagnostic tool.

| Position Functionalized | Reaction Type | 19F NMR Shift (Approx) | 1H NMR Diagnostic |

| Parent (7-F) | N/A | -110 to -115 ppm | H8 is a doublet of doublets (coupling to F).[2] |

| C8-Formyl | DoM (LiTMP) | Shift downfield (~5-10 ppm) | Loss of H8 signal; appearance of CHO (~10.5 ppm).[2] |

| C2-Alkyl | Minisci | Minimal Change | Loss of H2 doublet; F-coupling pattern remains on benzene ring.[2] |

| C7-Amino | Signal Disappears | Loss of 19F signal; H8 simplifies to singlet/doublet (no F coupling). |

References

-

Snieckus, V., et al. (2019).[2] "The Directed Metalation Group Dance.[2] Regioselective Iterative Functionalization of 7-Azaindole by Controlled Annular Isomerism." Angewandte Chemie International Edition. (Demonstrates DoM principles applicable to fluoro-scaffolds). Link[2]

-

Duncton, M. A. (2011).[2] "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[2][4] MedChemComm. (Review of radical alkylation on quinolines). Link

-

Blakemore, D. C., et al. (2018).[2] "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry.[2] (Discusses F-functionalization strategies). Link

-

Schlosser, M. (2005).[2] "The 7-fluoroquinoline puzzle: A case of regioselective metalation." European Journal of Organic Chemistry.[2] (Foundational work on LiTMP specificity). Link[2]

Sources

Application Note & Protocol: Strategic Synthesis of Halogenated Quinoline Derivatives for Advanced Organic Light-Emitting Diodes (OLEDs)

Audience: Researchers, scientists, and materials development professionals.

Abstract

Quinoline, a nitrogen-containing heterocyclic scaffold, is a cornerstone in the development of materials for organic electronics due to its inherent electron-deficient nature and rigid planar structure.[1] Halogenation of the quinoline core is a critical synthetic strategy, providing reactive handles for diversification through cross-coupling reactions and modulating the material's photophysical properties. This guide provides a detailed exploration of the synthesis of functionalized quinoline derivatives via palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and Suzuki coupling—for their application as emissive or electron-transporting materials in OLEDs. We will detail step-by-step protocols, explain the causality behind experimental choices, and discuss characterization techniques and device fabrication principles.

Part 1: The Strategic Role of Halogenation in Quinoline-Based Emitters

The introduction of a halogen atom (Cl, Br, I) onto the quinoline ring serves two primary, indispensable functions in the synthesis of advanced OLED materials.

-

Synthetic Handle for Diversification: Halogenated positions on the aromatic ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide range of functional groups, including aryl, heteroaryl, and amino moieties.[2][3] This modular approach is fundamental to tuning the electronic and photophysical properties of the final molecule. Reactions like the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation are powerful tools in this context.[4][5]

-

Modulation of Photophysical Properties: The nature and position of the halogen atom directly influence the electronic structure of the quinoline derivative.

-

Heavy Atom Effect: The presence of heavier halogens like bromine or iodine can promote intersystem crossing (ISC), enhancing phosphorescence. This is a key principle in designing materials for highly efficient phosphorescent OLEDs (PhOLEDs).

-

Electronic Effects: As electron-withdrawing groups, halogens can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for matching the energy levels of adjacent layers in an OLED device, ensuring efficient charge injection and transport.[6] Studies have shown that halogen substitution can induce a bathochromic (red) shift in the emission spectra.[7]

-

Part 2: Core Synthetic Protocols for Functionalized Quinolines

The synthesis of advanced quinoline-based OLED materials typically begins with a halogenated quinoline precursor, such as 6-bromo-2-chloroquinoline or 5,7-dibromo-8-hydroxyquinoline.[2][8] These precursors are then functionalized using palladium-catalyzed cross-coupling reactions.

Logical Workflow for Quinoline Functionalization

The following diagram illustrates the general synthetic strategy, starting from a di-halogenated quinoline and selectively functionalizing it.

Caption: General workflow for sequential functionalization of a di-halogenated quinoline.

Protocol 2.1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds, widely used to attach hole-transporting amine moieties to the quinoline core.[4][9]

Objective: To synthesize a 6-(diphenylamino)-2-chloroquinoline derivative from 6-bromo-2-chloroquinoline and diphenylamine. The selectivity of this reaction relies on the higher reactivity of the C-Br bond compared to the C-Cl bond under specific catalytic conditions.

Materials:

-

6-bromo-2-chloroquinoline (1.0 equiv)

-

Diphenylamine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-chloroquinoline, diphenylamine, and sodium tert-butoxide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ and the phosphine ligand (Xantphos) in anhydrous toluene. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents. Heat the mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired mono-aminated product.

Protocol 2.2: Palladium-Catalyzed Suzuki C-C Cross-Coupling

The Suzuki coupling is a versatile method for forming carbon-carbon bonds, ideal for attaching aromatic groups to extend conjugation and tune the emission wavelength.[3][10]

Objective: To synthesize a 2-phenyl-6-(diphenylamino)quinoline derivative from the product of Protocol 2.1.

Materials:

-

6-(diphenylamino)-2-chloroquinoline (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (2.0 equiv, as a 2M aqueous solution)

-

Toluene/Ethanol mixture (3:1)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 6-(diphenylamino)-2-chloroquinoline, phenylboronic acid, and the toluene/ethanol solvent mixture.

-

Degassing: Bubble argon through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Reagent Addition: Add the aqueous potassium carbonate solution, followed by the Pd(PPh₃)₄ catalyst. The base is essential for the transmetalation step in the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (around 85-90 °C) under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude material via column chromatography or recrystallization to obtain the final arylated quinoline product.

Part 3: Purification and Characterization of Synthesized Materials

The purity of the final material is paramount for achieving high-performance OLED devices, as impurities can act as charge traps or quenching sites, severely degrading efficiency and lifetime.

Purification:

-

Sublimation: Gradient temperature sublimation under high vacuum is the gold standard for purifying organic electronic materials. This process effectively removes residual catalyst, solvents, and inorganic impurities.

Characterization:

-

Structural Verification:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): Verifies the molecular weight of the synthesized molecule.

-

-

Photophysical Properties:

-

Thermal and Electrochemical Properties:

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the material. A high decomposition temperature (>300 °C) is crucial for device longevity.

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which is important for morphological stability in the amorphous thin films used in OLEDs.[14]

-

Cyclic Voltammetry (CV): Measures the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

-

| Compound | Host/Emitter | λabs (nm) | λem (nm) | PLQY (%) | Device EQEmax (%) | Reference |

| PXZ-QL | Emitter | ~380 | 520 (Green) | ~75 | 17.3 | [15] |

| PTZ-QL | Emitter | ~390 | 545 (Green-Yellow) | ~68 | 14.8 | [15] |

| 5,7-dibromo-8-hydroxyquinoline | Emitter | N/A | UV Region | High | N/A | [6][8] |

Table 1: Example photophysical and device performance data for quinoline-based OLED materials.

Part 4: From Material to Device: A Prototypical OLED Fabrication Workflow

Once a highly pure, characterized material is obtained, it can be incorporated into an OLED. Quinoline derivatives are often used as the electron-transporting layer (ETL) or the emissive layer (EML).[1]

Typical OLED Device Architecture

Caption: A standard multi-layer OLED device structure.

Fabrication Protocol (via Thermal Evaporation):

-

Substrate Preparation: Start with a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate. ITO serves as the transparent anode.

-

Layer Deposition: In a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr), deposit the organic layers and cathode sequentially.

-

Deposit a hole-transporting layer (HTL), such as NPB.

-

Deposit the emissive layer (EML). This can be the synthesized quinoline derivative itself or a host material doped with the quinoline derivative.

-

Deposit an electron-transporting layer (ETL). Some quinoline materials can serve this function.[16]

-

Deposit a thin electron-injection layer (EIL), such as lithium fluoride (LiF).

-

-

Cathode Deposition: Deposit a metal cathode, typically aluminum (Al).

-

Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture, which degrade device performance.

References

-

(RSC Publishing)

-

(ResearchGate)

-

(PMC)

-

(Wikipedia)

-

(DergiPark)

-

(ResearchGate)

-

(ResearchGate)

-

(MDPI)

-

(Chemistry LibreTexts)

-

(Wiley Online Library)

-

(ResearchGate)

-

(BenchChem)

-

(RSC Publishing)

-

(RSC Publishing)

-

(ResearchGate)

-

(RSC Publishing)

-

(ResearchGate)

-

(ResearchGate)

-

(ResearchGate)

-

(Semantic Scholar)

-

(RSC Publishing)

-

(ResearchGate)

-

(ResearchGate)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Catalyst Optimization for 6-Bromo-2-chloro-7-fluoroquinoline

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: High-Fidelity Catalyst Loading & Selectivity Control for Polyhalogenated Quinolines[1]

Executive Summary & Reactivity Profile

Welcome to the technical support hub for 6-Bromo-2-chloro-7-fluoroquinoline . This substrate presents a unique challenge in transition-metal catalysis due to its "competing electrophiles."[1] Optimizing catalyst loading is not merely about reducing cost; it is the primary control lever for chemoselectivity (C6-Br vs. C2-Cl) and purification efficiency (residual metal compliance).[1]

The Substrate Reactivity Matrix

Before initiating optimization, understand the intrinsic electronic bias of your molecule:

-

C6-Bromine (Site A): The classic "soft" electrophile.[1] Under standard Palladium (Pd) catalysis (Suzuki-Miyaura, Sonogashira), oxidative addition typically occurs here first due to weaker Bond Dissociation Energy (BDE).

-

C2-Chlorine (Site B): The "hard" electrophile.[1] While generally less reactive in Pd-catalysis than bromide, the adjacent pyridine nitrogen activates this position. With electron-rich, bulky ligands (e.g., P(t-Bu)₃), the catalyst can force oxidative addition here, or it can react via SNAr mechanisms if strong nucleophiles are used.

-

C7-Fluorine: Generally inert to coupling but exerts an inductive electron-withdrawing effect, slightly deactivating the C6 position compared to non-fluorinated analogs.[1]

Diagnostic Framework: Before You Experiment

Use this decision matrix to select your starting catalyst system.

| Target Site | Primary Challenge | Recommended Catalyst Class | Starting Loading |

| C6 (Bromo) | Preventing C2-Cl activation (Over-reaction) | Bis-phosphine Pd(II) (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | 0.5 – 1.0 mol% Low loading favors the most kinetically accessible bond (C-Br).[1] |

| C2 (Chloro) | Overcoming C6-Br preference | Bulky Monodentate Pd(0) (e.g., Pd₂dba₃ + XPhos or SPhos) | 2.0 – 5.0 mol% Requires high activity to break the stronger C-Cl bond.[1] |

| Dual (C6+C2) | Controlling sequential addition | Pre-formed Pd(I) Dimers (e.g., Pd(µ-I)(P-tBu₃)₂) | 1.0 mol% Precise stoichiometry required.[1] |

Optimization Protocols

Protocol A: Catalyst Loading Screening (The "0.1 to 5" Rule)

Objective: Determine the Minimum Effective Concentration (MEC) to maximize Turnover Number (TON).

Materials:

-

Substrate: 6-Bromo-2-chloro-7-fluoroquinoline (1.0 equiv)[1]

-

Boronic Acid/Ester (1.1 equiv)[2]

-

Base: K₂CO₃ (mild) or Cs₂CO₃ (strong)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

-

Stock Solution Prep: Prepare a master mix of substrate, boronic acid, and base in the solvent. Distribute into 5 reaction vials.

-

Catalyst Dosing: Add catalyst (e.g., Pd(dppf)Cl₂) at the following gradients:

-

Kinetics: Heat to 80°C. Sample at t=1h, 4h, and 12h.

-

Analysis: Analyze via HPLC/UPLC (254 nm).

-

Success Metric: The lowest loading that achieves >95% conversion of the starting material within 4 hours is your MEC.

-

Selectivity Check: Monitor for "bis-coupled" byproduct.[1] If Vial 1 (5%) shows 10% bis-coupling but Vial 4 (0.5%) shows <1%, lower loading is chemically superior , not just cheaper.

-

Protocol B: Residual Palladium Removal

Objective: Reduce Pd content to <10 ppm (ICH Q3D guidelines).

-

Scavenger Addition: Post-workup, redissolve crude oil in THF.

-

Reagent: Add Silica-supported Trimercaptotriazine (Si-TMT) at 10 wt% relative to the theoretical yield.

-

Incubation: Stir at 50°C for 2 hours.

-

Filtration: Filter through a 0.45 µm PTFE frit.

-

Validation: Test filtrate via ICP-MS.

Visualization: Selectivity Pathways

The following diagram illustrates the kinetic competition between the C6 and C2 sites and how catalyst choice influences the pathway.

Caption: Kinetic bifurcation in Pd-catalyzed coupling. Green path represents the standard low-loading preference for C-Br (C6).[1] Red path requires specialized conditions to activate C-Cl (C2).[1]

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion despite using 1 mol% catalyst. Adding more catalyst doesn't help.[1] Why?

Diagnosis: This is likely Catalyst Poisoning or Ligand Oxidation , not insufficient loading.

-

The Cause: The quinoline nitrogen can coordinate to the Pd center, forming an inactive "Pd-N" resting state, effectively sequestering the catalyst. Alternatively, trace oxygen has oxidized your phosphine ligand.

-

The Fix:

-

Switch Ligands: Use a bidentate ligand with a large bite angle (e.g., Xantphos) which is harder to displace by the quinoline nitrogen.

-

Degassing: Ensure rigorous sparging of solvents with Argon (not just N₂) for 15 minutes.

-

Additives: Add 1-2 mol% of free ligand to the mixture to stabilize the active Pd species.

-

Q2: I am seeing significant dehalogenation (H replacing Br at C6).

Diagnosis: The "Hydride Shift" side reaction.

-

The Mechanism: If using alcohols (isopropanol, ethanol) as solvents, β-hydride elimination from the solvent can generate a Pd-H species, which reduces the C-Br bond.

-

The Fix: Switch to non-protic polar solvents like DMF , DMAc , or Toluene . If water is needed for the base, use a biphasic system (Toluene/Water).

Q3: How do I calculate the "Turnover Frequency" (TOF) to prove optimization?

Formula:

-

Target: For industrial viability, aim for a TOF > 200 h⁻¹.

-

Example: If 0.5 mol% catalyst yields 90% conversion in 2 hours:

Optimization: Try increasing temperature to shorten time or reducing loading to 0.1% to boost TOF.

References

-

Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2017.

-

Biotage. "How to Remove Palladium in three easy steps." Biotage Knowledge Base, 2023.

-

Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Technical Notes.

-

Sigma-Aldrich. "Reaction Design & Optimization: Catalyst Screening Guides."[1] Merck/Sigma Technical Library.[1]

-

Maligres, P. E., et al. "Iridium-Catalyzed Borylation of 6-Fluoroquinolines."[1] Journal of Organic Chemistry, 2022.

Sources

- 1. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Thermal stability and decomposition of 6-Bromo-2-chloro-7-fluoroquinoline

Here is the technical support center for the thermal stability and decomposition of 6-Bromo-2-chloro-7-fluoroquinoline.

Technical Support Center: 6-Bromo-2-chloro-7-fluoroquinoline

A Guide to Thermal Stability and Hazard Assessment

Welcome to the technical support center for 6-Bromo-2-chloro-7-fluoroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting advice for handling and analyzing this compound. As a Senior Application Scientist, my goal is to equip you with the causal logic behind experimental choices, ensuring both safety and data integrity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling and characteristics of 6-Bromo-2-chloro-7-fluoroquinoline.

Q1: What is 6-Bromo-2-chloro-7-fluoroquinoline and why is its thermal stability a primary concern?

A1: 6-Bromo-2-chloro-7-fluoroquinoline is a poly-halogenated aromatic heterocyclic compound[1]. Its structure, featuring a quinoline core substituted with three different halogens (Bromine, Chlorine, Fluorine), makes it a valuable intermediate in medicinal chemistry and materials science.

The primary concern for thermal stability arises from this complex structure:

-

High Reactivity Potential: The presence of multiple electron-withdrawing halogen substituents on an aromatic nitrogen-containing ring can create a molecule with significant stored energy.

-

Exothermic Decomposition: When heated, such compounds can decompose exothermically, meaning they release heat. If this heat is generated faster than it can be dissipated, it can lead to a dangerous, self-accelerating reaction known as a thermal runaway.

-

Hazardous Byproducts: Thermal decomposition is expected to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl, HF)[2][3][4].

Q2: What are the known physical and chemical properties of this compound?

A2: Specific experimental data on 6-Bromo-2-chloro-7-fluoroquinoline is limited. However, we can infer properties from its structure and data on similar compounds.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₄BrClFN | [1] |

| Molecular Weight | ~258.5 g/mol | [1] |

| Physical Form | Likely a solid at room temperature. | [5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place[6][7]. | [6][7] |

| Incompatibilities | Protect against strong acids, bases, and oxidizing agents[2]. Avoid exposure to light and moisture[3]. | [2][3] |

Q3: What are the immediate handling precautions I should take?

A3: Due to its classification as a hazardous substance, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles with side protection[2][8]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[9].

-

Avoid Inhalation/Contact: Avoid breathing dust, fumes, or vapors[4][6]. The compound is expected to cause skin and serious eye irritation[4][10].

-

Spill & Disposal: In case of a spill, collect the material using spark-proof tools and dispose of it as licensed chemical waste. Do not discharge into sewer systems[6]. Controlled incineration with flue gas scrubbing is a potential disposal method[6].

Part 2: Experimental Workflow for Thermal Hazard Assessment

A systematic approach is crucial for safely characterizing a new or poorly understood material. The following workflow outlines a screening and testing cascade to determine the thermal stability of 6-Bromo-2-chloro-7-fluoroquinoline.

Caption: Thermal Hazard Assessment Workflow.

Part 3: Troubleshooting Guides by Technique

Thermogravimetric Analysis (TGA) Troubleshooting

TGA measures changes in the mass of a sample as a function of temperature, providing critical data on decomposition patterns[11].

Q: My TGA curve shows a single, sharp weight loss. What does this indicate? A: This is characteristic of a substance that undergoes a relatively clean and rapid decomposition or sublimation at a specific temperature range. The temperature at which the weight loss begins (the onset temperature) is a key indicator of its thermal stability limit under the tested conditions.

Q: I observed multiple weight loss steps in my TGA thermogram. How do I interpret this? A: Multiple steps indicate a multi-stage decomposition process. For a molecule like 6-Bromo-2-chloro-7-fluoroquinoline, this could represent:

-

Initial Loss: The breaking of the weakest bonds first. For example, the C-Br bond is generally weaker than C-Cl or C-F bonds.

-

Subsequent Steps: Fragmentation of the quinoline ring structure itself. Each step should be analyzed for its onset temperature and the percentage of mass lost, which can provide clues about the fragments being released.

Q: I ran the sample under both Nitrogen and Air atmospheres and got different results. Why? A: This is an important test for understanding environmental effects on stability.

-

Inert Atmosphere (Nitrogen): The results show the inherent thermal stability of the molecule. Decomposition is driven solely by heat[12].

-

Oxidative Atmosphere (Air): The presence of oxygen can significantly lower the decomposition temperature. This is crucial for assessing fire hazards and stability during processes where air exposure is possible[13]. A lower onset temperature in air indicates oxidative decomposition.

Differential Scanning Calorimetry (DSC) Troubleshooting

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition[14][15].

Q: My DSC curve shows a sharp endotherm immediately followed by a broad exotherm. What is happening? A: This is a classic and critical pattern.

-

Sharp Endotherm: This represents the melting of your compound. The peak of this curve is the melting point (Tm).

-

Broad Exotherm: This indicates that the compound is decomposing and releasing energy. This pattern is a significant warning sign. It means the material decomposes in the molten state, which can be much more dangerous than solid-state decomposition due to increased molecular mobility, leading to a faster reaction rate.

Caption: Decision Tree for Interpreting DSC Results.

Q: The sample pan ruptured during my DSC experiment. What caused this? A: Pan rupture is almost always caused by an unexpected and rapid generation of gas (non-condensable decomposition products) in a sealed pan, leading to over-pressurization. This is a strong indicator of a significant thermal hazard.

-

Immediate Action: Stop the experiment and re-evaluate your safety procedures.

-

Corrective Measure: Rerun the experiment with a much smaller sample size (e.g., < 1 mg) and use a vented pan to prevent pressure buildup. The data will still show the thermal event, but in a much safer manner.

Accelerating Rate Calorimetry (ARC) Troubleshooting

ARC is an advanced technique used to simulate a worst-case thermal runaway scenario under adiabatic (no heat loss) conditions[16][17][18].

Q: My ARC test shows an onset of self-heating at a temperature much lower than my TGA/DSC results. Why the discrepancy? A: This is expected and highlights the superior sensitivity of ARC. TGA and DSC are scanning techniques with relatively fast heating rates (e.g., 10 °C/min). ARC uses a "Heat-Wait-Search" method, allowing it to detect very slow exothermic activity (as low as 0.02 °C/min) that scanning methods might miss[18]. The ARC onset temperature should be considered the most conservative and safest value for process design.

Q: How do I use the "Time to Maximum Rate" (TMR) data from my ARC test? A: The TMR is a critical safety parameter that indicates the time available for corrective action from the onset of a thermal runaway until it reaches its maximum, and likely uncontrollable, velocity[19]. A short TMR (minutes) at a relevant process temperature signifies a very high-risk system that requires robust engineering controls (e.g., cooling systems, quench tanks) to prevent a catastrophic failure.

Part 4: Standard Operating Protocols

These protocols provide a starting point for analysis. Always perform a thorough hazard assessment before beginning any experiment[20].

Protocol 1: TGA Screening

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place 3-5 mg of 6-Bromo-2-chloro-7-fluoroquinoline into a standard ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

-

Data Analysis: Record the onset temperature of decomposition (T_onset) and the percentage mass loss for each decomposition step.

Protocol 2: DSC Screening

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard. The melting point of indium should be 156.6 °C and its enthalpy of fusion is 28.45 J/g.

-

Sample Preparation: Weigh 1-3 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan. For the first run, consider using a vented lid as a safety precaution.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen.

-

Flow Rate: 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 3 minutes.

-

Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

-

-

-

Data Analysis: Identify and integrate any endothermic (melting) or exothermic (decomposition) peaks. Report the onset temperature, peak temperature, and enthalpy (ΔH in J/g) for each event.

References

-

Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. (n.d.). ElectronicsAndBooks. [Link]

-

Quinoline - SAFETY DATA SHEET. (2025). Penta chemicals. [Link]

-

6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086. (n.d.). PubChem. [Link]

-

Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. [Link]

-

FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). ijpbs.net. [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

6-bromo-2-chloro-7-fluoroquinoline (C9H4BrClFN). (n.d.). PubChem Lite. [Link]

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering. [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. [Link]

-

Fluoroquinolones (drug interactions). (n.d.). EBSCO. [Link]

-

Differential Scanning Calorimetry. (2023). Chemistry LibreTexts. [Link]

-

Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (n.d.). PMC. [Link]

-

Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives. (1984). PubMed. [Link]

-

Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]

-

Safety Data Sheet: Quinoline yellow (C.I. 47005). (2024). Carl ROTH. [Link]

-

Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. [Link]

-

SAFETY DATA SHEET - 6-Chloro-7-deazapurine. (2024). Fisher Scientific. [Link]

-

Accelerating Rate Calorimetry (ARC) Testing. (n.d.). Prime Process Safety Center. [Link]

-

Quinoline | C9H7N | CID 7047. (n.d.). PubChem - NIH. [Link]

-

Thermal decomposition of some biologically active complexes of ruthenium (III) with quinolone derivatives. (2025). ResearchGate. [Link]

-

Fluoroquinolones: Safety, Risks, and Side Effects. (2025). WebMD. [Link]

-

Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

-

Differential scanning calorimetry (DSC) graphs for all compounds. (n.d.). ResearchGate. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

-

Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? (n.d.). MDPI. [Link]

-

Accelerating Rate Calorimetry (ARC) Testing. (n.d.). Sigma-HSE. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

-

Thermogravimetric Analyzer, TGA Thermal Gravity Analysis. (n.d.). Henven. [Link]

-

SAFETY DATA SHEET. (2024). BD Regulatory Documents. [Link]

-

Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.). hilarispublisher.com. [Link]

Sources

- 1. PubChemLite - 6-bromo-2-chloro-7-fluoroquinoline (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. nj.gov [nj.gov]

- 4. aksci.com [aksci.com]

- 5. 6-Bromo-7-fluoroquinoline | 127827-52-5 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. carlroth.com [carlroth.com]

- 9. chemos.de [chemos.de]

- 10. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric Analyzer , TGA Thermal Gravity Analysis | Henven [cn-henven.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 16. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 17. msesupplies.com [msesupplies.com]

- 18. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 19. belmontscientific.com [belmontscientific.com]

- 20. orgsyn.org [orgsyn.org]

Validation & Comparative

Melting point determination and validation for 6-Bromo-2-chloro-7-fluoroquinoline

Topic: Melting Point Determination and Validation for 6-Bromo-2-chloro-7-fluoroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Thermal Validation

6-Bromo-2-chloro-7-fluoroquinoline (CAS: 1354954-57-6) is a highly functionalized halogenated heterocycle, serving as a pivotal scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. In drug development, the melting point (MP) is not merely a physical constant; it is the first line of defense in purity characterization and polymorphic identification.

For halogenated quinolines, MP determination is notoriously deceptive. These compounds often exhibit sublimation before melting, polymorphism , and sensitivity to heating rates. This guide compares the performance of standard capillary methods against Differential Scanning Calorimetry (DSC), providing a validated protocol to ensure data integrity.

Technical Profile & Theoretical Expectations

Before experimental determination, one must understand the structural behaviors that influence the thermal event.

-

Molecular Formula: C9H4BrClFN[4]

-

Structural Considerations:

-

Halogen Bonding: The presence of Br, Cl, and F induces strong intermolecular halogen bonds, typically elevating the lattice energy compared to non-halogenated analogs.

-

Sublimation Risk: High; the electron-withdrawing nature of the halogens reduces polarizability in specific vectors, allowing molecules to escape the lattice energy below the liquid transition temperature if not pressurized (sealed).

-

Expected Range: Based on structural analogs (e.g., 5-bromo-6-fluoroquinoline, MP 102–104 °C), the expected melting range for the pure 2-chloro analog is estimated between 110 °C and 140 °C . Note: Exact value must be experimentally determined per batch.

-

Methodology Comparison: Selecting the Right Tool

We evaluated three primary methods for their reliability in characterizing 6-Bromo-2-chloro-7-fluoroquinoline.

Comparative Performance Data

| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) | Method C: Manual Thiele Tube (Oil Bath) |